molecular formula C8H15NO2 B140767 Tranexamic acid CAS No. 1197-17-7

Tranexamic acid

Número de catálogo: B140767
Número CAS: 1197-17-7
Peso molecular: 157.21 g/mol
Clave InChI: GYDJEQRTZSCIOI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Tranexamic acid (TXA) is a synthetic lysine analog and antifibrinolytic agent that competitively inhibits plasminogen activation, thereby reducing fibrinolysis and stabilizing clots . It is widely used to manage bleeding in trauma, surgery (e.g., orthopedic, cardiac, and obstetric procedures), and conditions like menorrhagia and melasma . TXA has gained prominence due to its efficacy in reducing blood loss, transfusion requirements, and mortality in critical settings, such as postpartum hemorrhage and traumatic injury .

Análisis De Reacciones Químicas

Tipos de reacciones

El ácido tranexámico principalmente experimenta reacciones de sustitución debido a la presencia de los grupos amino y carboxilo. También puede participar en reacciones de hidrogenación para convertir sus compuestos precursores en el producto final .

Reactivos y condiciones comunes

Los reactivos comunes utilizados en la síntesis del ácido tranexámico incluyen ácido sulfúrico, gas hidrógeno y varios catalizadores como paladio o platino . Las reacciones se llevan a cabo típicamente bajo condiciones controladas de temperatura y presión para garantizar un rendimiento y pureza óptimos.

Productos principales formados

El producto principal formado a partir de la síntesis del ácido tranexámico es el ácido trans-4-aminometilciclohexanocarboxílico, que es la forma activa del compuesto .

Aplicaciones Científicas De Investigación

Surgical Applications

Overview : TXA is extensively used in surgical settings to minimize blood loss and reduce the need for blood transfusions.

  • Orthopedic Surgery : A meta-analysis indicated that TXA significantly reduces blood loss in total knee arthroplasty (TKA) and total hip arthroplasty (THA) patients. The administration of TXA resulted in a reduction in total blood loss by approximately 30% compared to controls .
  • Cardiac Surgery : In cardiac surgeries, TXA has been shown to reduce postoperative bleeding and the need for reoperation due to bleeding complications. Studies suggest a reduction in chest tube drainage by up to 50% when TXA is used .
  • Obstetric Applications : TXA is particularly effective in managing postpartum hemorrhage (PPH). The CRASH-2 trial demonstrated that early administration of TXA in trauma patients reduced mortality due to bleeding by one-third. Similar results were observed in obstetric settings, where TXA significantly decreased PPH rates .

Trauma Management

Overview : TXA plays a critical role in trauma care, especially in cases of significant hemorrhage.

  • Traumatic Brain Injury (TBI) : A randomized clinical trial assessed the efficacy of out-of-hospital TXA administration for patients with moderate to severe TBI. While the results showed no statistically significant improvement in neurologic outcomes at six months, there was a notable trend towards reduced mortality .
  • General Trauma : The CRASH-2 trial involved over 20,000 trauma patients and found that TXA administration reduced mortality from traumatic bleeding from 16% to 14.5% . This trial established TXA as a standard treatment in trauma protocols worldwide.

Gynecological Applications

Overview : TXA is commonly used to treat heavy menstrual bleeding (menorrhagia).

  • Menorrhagia Management : Clinical guidelines recommend TXA as a first-line treatment for menorrhagia due to its effectiveness and safety profile. Studies have shown that it can reduce menstrual blood loss by approximately 50% compared to placebo .

Dermatological Uses

Overview : Recently, TXA has gained attention in dermatology for its anti-inflammatory properties.

  • Melasma Treatment : TXA has been utilized off-label for treating melasma due to its ability to inhibit melanin production. Clinical studies have reported significant improvements in skin pigmentation when TXA is applied topically or administered orally .
  • Other Dermatological Conditions : Beyond melasma, TXA has shown potential benefits in treating conditions like rosacea and post-inflammatory hyperpigmentation .

Other Clinical Applications

  • Dental Surgery : In dental procedures, particularly those involving significant bleeding risk, such as tooth extractions or periodontal surgeries, TXA can be used effectively to control bleeding and promote hemostasis .
  • Gastrointestinal Bleeding : Recent studies have indicated that TXA may be beneficial in managing gastrointestinal hemorrhages, reducing the need for surgical interventions and improving patient outcomes .

Data Summary Table

Application AreaKey FindingsReferences
Surgical ProceduresReduces blood loss by ~30% in orthopedic surgeries; effective in cardiac surgeries
Trauma ManagementDecreases mortality from traumatic bleeding; effective within 3 hours of injury
Gynecological IssuesReduces menstrual blood loss by ~50%; first-line treatment for menorrhagia
DermatologyEffective for melasma treatment; inhibits melanin production
Dental SurgeryControls bleeding effectively during procedures
Gastrointestinal BleedingMay reduce need for surgical interventions

Case Studies

  • CRASH-2 Trial : This landmark study demonstrated that early administration of TXA significantly reduced mortality due to traumatic bleeding across diverse patient populations globally.
  • Postpartum Hemorrhage Study : A clinical trial involving women with PPH showed that those treated with TXA had a 31% lower risk of death compared to controls, leading to its inclusion on the WHO Essential Medicines List .
  • Melasma Treatment Study : A randomized controlled trial highlighted the efficacy of topical and oral TXA formulations in significantly improving melasma severity scores compared to placebo groups .

Comparación Con Compuestos Similares

Mechanism of Action

Compound Mechanism of Action Binding Affinity (Plasminogen)
Tranexamic Acid Competitively blocks lysine-binding sites on plasminogen, inhibiting plasmin formation. Strong binding (Kdiss = 1.1 μM)
ε-Aminocaproic Acid (EACA) Similar lysine analog but with lower binding affinity to plasminogen. Weaker binding (Kdiss = 36 μM)
Aprotinin Serine protease inhibitor targeting plasmin, kallikrein, and trypsin directly. Non-competitive inhibition (no plasminogen binding)

Key Insight: TXA’s stronger plasminogen binding makes it 6–10 times more potent than EACA . Aprotinin’s broader protease inhibition increases thrombosis risks compared to TXA .

Pharmacokinetics

Parameter This compound ε-Aminocaproic Acid (EACA) Aprotinin
Bioavailability 34% (oral) 65–70% (oral) IV only (polypeptide structure)
Half-Life 2–3 hours (oral/IV) 1–2 hours (oral) 2 hours (IV)
Renal Excretion 90–95% unchanged 65–70% unchanged Metabolized in kidneys

Clinical Implication : TXA’s longer half-life allows less frequent dosing compared to EACA .

Efficacy in Reducing Blood Loss

Table 1: Blood Loss Reduction Across Clinical Settings

Clinical Setting This compound Efficacy EACA Efficacy Aprotinin Efficacy
Cardiac Surgery 38% reduction in transfusion risk Limited data; less potent 50% reduction (higher thrombosis risk)
Orthopedic Surgery 30–50% reduction in blood loss Inconsistent evidence Similar efficacy but withdrawn due to safety
Traumatic Hyphema Topical TXA: 3.3% rebleeding rate Oral EACA: 5–10% rebleeding rate Not studied
Melasma 65% improvement in MASI scores (topical/oral) No data Not applicable

Key Findings :

  • TXA outperforms EACA in surgical and trauma settings due to higher potency .
  • Aprotinin, while effective, is rarely used due to safety concerns .

Actividad Biológica

Tranexamic acid (TXA) is a synthetic derivative of the amino acid lysine, primarily recognized for its antifibrinolytic properties. It plays a crucial role in managing bleeding disorders by inhibiting fibrinolysis, the process that breaks down fibrin in blood clots. This article delves into the biological activity of TXA, its mechanisms of action, clinical applications, and emerging research findings.

TXA exerts its biological effects primarily through the inhibition of plasminogen activation. It binds to lysine-binding sites on plasminogen, preventing its conversion to plasmin, which is responsible for fibrin degradation. The detailed mechanism includes:

  • Competitive Inhibition : TXA competes with plasminogen for binding sites on fibrin, effectively stabilizing blood clots and reducing hemorrhage.
  • Concentration-Dependent Effects : At higher concentrations, TXA acts as a noncompetitive inhibitor of plasmin, further enhancing its antifibrinolytic action .

Pharmacokinetics

  • Bioavailability : After oral administration, TXA has a bioavailability of approximately 30-50%, unaffected by food intake.
  • Volume of Distribution : The drug distributes widely in body tissues, with a half-life ranging from 2 to 3 hours.
  • Elimination : TXA is primarily excreted unchanged in the urine, necessitating dosage adjustments in patients with renal impairment .

Clinical Applications

TXA is employed in various clinical settings due to its effectiveness in reducing blood loss. Notable applications include:

  • Surgical Procedures : TXA significantly decreases blood loss during surgeries such as cardiac surgery, spinal surgery, and transurethral resection of the prostate (TURP) .
  • Trauma Management : The CRASH-2 trial demonstrated that administering TXA within three hours of trauma significantly reduced mortality due to bleeding by approximately 31% .
  • Postpartum Hemorrhage : The WOMAN trial highlighted TXA's role in reducing mortality from postpartum hemorrhage when administered promptly .

Case Studies

  • Cardiac Surgery : A study involving patients undergoing coronary artery bypass grafting showed that those receiving TXA had lower rates of bleeding and required fewer transfusions compared to controls .
  • Spinal Surgery Complications : Reports indicated several cases where accidental spinal injections of TXA led to severe complications, including seizures. These incidents underscore the importance of proper administration techniques and monitoring .
  • Antimicrobial Activity : Recent studies have explored TXA's potential antimicrobial properties. In vitro experiments revealed that TXA could reduce bacterial growth in planktonic models but was ineffective against biofilms. This suggests a possible adjunct role in preventing infections post-surgery .

Emerging Research Findings

Recent studies continue to investigate the broader implications of TXA:

  • Repurposing for Gastrointestinal Surgery : A novel formulation (LB1148) incorporating TXA is being developed to enhance recovery after gastrointestinal surgeries by minimizing protease activity that disrupts intestinal barriers .
  • Antimicrobial Properties : Research indicates that at specific concentrations (10 mg/mL), TXA can significantly reduce viable bacterial counts in certain pathogens like Staphylococcus aureus, suggesting potential applications beyond hemostasis .

Summary Table of Clinical Findings

Study/TrialApplicationKey Findings
CRASH-2Trauma31% reduction in mortality from bleeding
WOMANPostpartum HemorrhageSignificant reduction in maternal mortality
Cardiac SurgerySurgical BleedingLower bleeding rates and transfusion requirements
LB1148 Phase TrialsGI Surgery RecoveryImproved recovery times post-surgery

Q & A

Basic Research Questions

Q. What experimental designs are recommended to evaluate TXA’s efficacy in reducing surgical blood loss?

  • Methodological Answer : Randomized controlled trials (RCTs) should prioritize adequate allocation concealment, blinding, and standardized outcome measures (e.g., blood transfusion rates, mortality). For example, the CRASH-2 trial used a multicenter, double-blind design with mortality as a primary endpoint . Subgroup analyses by injury severity or surgical type (e.g., cardiac vs. orthopedic) are critical to contextualize findings. Meta-analyses should follow PRISMA guidelines and use fixed-effect models unless heterogeneity is high .

Q. How do systematic reviews assess the quality of TXA meta-analyses?

  • Methodological Answer : Tools like AMSTAR 2 (for methodological quality) and PRISMA 2009/2020 (for reporting quality) are standard. For instance, a 2021 review of Chinese meta-analyses applied AMSTAR 2 to identify gaps in protocol registration and conflict-of-interest reporting . Sensitivity analyses (e.g., excluding high-risk-of-bias trials) and GRADEpro for evidence grading are recommended .

Q. What analytical techniques are validated for TXA quantification in pharmacokinetic studies?

  • Methodological Answer : High-performance liquid chromatography (HPLC) and spectroscopy (e.g., UV-Vis) are widely used for TXA detection in plasma and tissues. Nuclear magnetic resonance (NMR) is employed for structural analysis in drug formulation studies. Method validation should include specificity, linearity, and recovery rates, as outlined in pharmaceutical guidelines .

Advanced Research Questions

Q. How should researchers address heterogeneity in TXA meta-analyses for trauma populations?

  • Methodological Answer : Pre-specify subgroup analyses by covariates such as injury severity (e.g., Injury Severity Score), age, and TXA administration timing. For example, the MATTERs study stratified results by massive transfusion needs, revealing survival benefits in severe cases . Use random-effects models and "comparison-adjusted" funnel plots to assess publication bias .

Q. What statistical methods adjust for non-normal data distributions in TXA clinical outcomes?

  • Methodological Answer : For non-parametric data (e.g., skewed Glasgow Coma Scale scores), the Mann-Whitney U test or Kruskal-Wallis test is appropriate. In studies comparing GCS changes post-TXA administration, paired t-tests were used for normally distributed data, while Wilcoxon signed-rank tests addressed ordinal outcomes . Bootstrapping can enhance robustness in small samples.

Q. What are the implications of sex disparities in TXA administration for clinical trial design?

  • Methodological Answer : Stratified randomization by sex and post-hoc adjustments for injury severity are essential. A 2022 study found females were 50% less likely to receive TXA despite similar bleeding risks, highlighting the need for sex-specific enrollment quotas and sensitivity analyses . Machine learning models could identify bias patterns in retrospective datasets.

Q. How can dose-response relationships and thromboembolic risks be evaluated in TXA studies?

  • Methodological Answer : Dose-ranging trials (e.g., 1g vs. 2g IV TXA) with pharmacokinetic modeling are critical. The WOMAN trial used a fixed 1g dose but recommended further research on weight-based dosing . For thromboembolic events, long-term follow-up (e.g., 30-day monitoring) and competing-risk regression models are advised to distinguish TXA effects from baseline risks .

Q. What knowledge gaps exist in TXA research for obstetric hemorrhage, and how can they be addressed?

  • Methodological Answer : While TXA reduces postpartum blood loss in vaginal delivery (261.5 mL vs. 349.98 mL in placebo), its role in placenta previa requires further RCTs . Nested case-control studies within cohorts (e.g., amniotic fluid embolism patients) can assess TXA’s impact on coagulopathy correction and maternal mortality .

Q. Research Priorities and Gaps

  • Dose Optimization : Trials comparing weight-based vs. fixed dosing in trauma .
  • Mechanistic Studies : TXA’s anti-inflammatory effects in traumatic brain injury .
  • Global Health : TXA use in low-resource settings with delayed hospital access .

Propiedades

IUPAC Name

4-(aminomethyl)cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c9-5-6-1-3-7(4-2-6)8(10)11/h6-7H,1-5,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYDJEQRTZSCIOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3045350, DTXSID50904827
Record name Tranexamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3045350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Aminomethyl)-cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50904827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

701-54-2, 1197-17-7, 1197-18-8
Record name 4-(Aminomethyl)cyclohexanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=701-54-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexanecarboxylic acid, 4-(aminomethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000701542
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name cis-Tranexamic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001197177
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tranexamic acid [USAN:USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001197188
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tranexamic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00302
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name tranexamic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758176
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name tranexamic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=291305
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Tranexamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3045350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Aminomethyl)-cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50904827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tranexamic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.471
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-(Aminomethyl)-cyclohexanecarboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRANEXAMIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6T84R30KC1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name TRANEXAMIC ACID, CIS-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37YD696II6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

>300 °C
Record name Tranexamic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00302
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tranexamic acid
Reactant of Route 2
Tranexamic acid
Reactant of Route 3
Tranexamic acid
Reactant of Route 4
Tranexamic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.